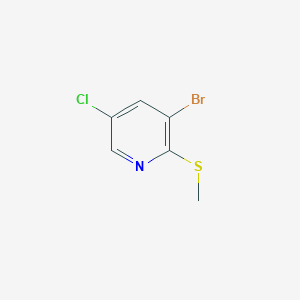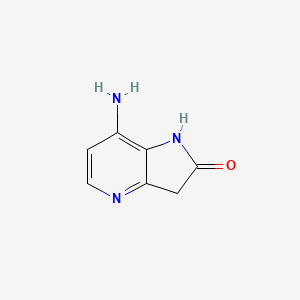
7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Vue d'ensemble
Description
7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H10ClF2N and its molecular weight is 205.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibitors of Enzymatic Activity
Research has shown that derivatives of tetrahydroisoquinoline, including those with modifications such as chlorination, have potent inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. This inhibition suggests potential therapeutic utility in conditions where modulation of epinephrine levels is beneficial (Demarinis et al., 1981).
Local Anesthetic Activity
A study focused on synthesizing a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines demonstrated significant local anesthetic activity in rabbit eyes. These compounds, produced via the Pictet–Spengler reaction, showed higher anesthetic effectiveness than lidocaine, indicating potential as safer, more effective local anesthetics (Azamatov et al., 2023).
Analgesic and Anti-Inflammatory Effects
The analgesic and anti-inflammatory properties of certain tetrahydroisoquinoline derivatives have been explored, showing promise in medical applications as non-narcotic analgesics. One study highlighted a compound's significantly greater anti-inflammatory effect compared to diclofenac sodium, a commonly used anti-inflammatory drug (Rakhmanova et al., 2022).
Anticancer Activity
Derivatives of tetrahydroisoquinoline have been identified with selective anticancer activity. For instance, certain compounds selectively inhibited the growth of glioma cells while sparing normal astrocytes, suggesting their potential in developing targeted cancer therapies (Mohler et al., 2006).
Synthesis and Chemical Properties
Studies have also delved into the synthetic pathways and chemical properties of tetrahydroisoquinoline derivatives, exploring efficient methods for their synthesis and functionalization. This includes work on regioselective monofluorination and difluoromethylation of tetrahydroisoquinolines, contributing to the development of novel compounds with potential pharmacological applications (Punirun et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 7,8-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine.
Mode of Action
This compound acts as a potent reversible inhibitor of phenylethanolamine N-methyltransferase . By inhibiting this enzyme, it can effectively modulate the levels of norepinephrine and epinephrine in the body.
Biochemical Pathways
The compound affects the catecholamine biosynthesis pathway . By inhibiting phenylethanolamine N-methyltransferase, it reduces the conversion of norepinephrine to epinephrine, thereby altering the balance of these neurotransmitters.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -20°C in a sealed container, away from moisture . In the body, factors such as pH, temperature, and the presence of other substances can affect its action and efficacy.
Propriétés
IUPAC Name |
7,8-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-8-2-1-6-3-4-12-5-7(6)9(8)11;/h1-2,12H,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHRXUXFXWORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



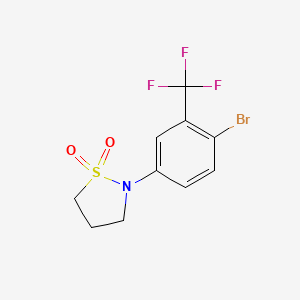
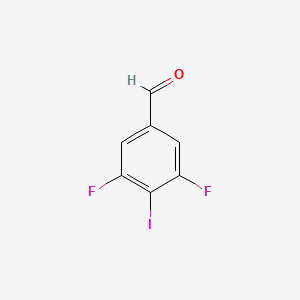
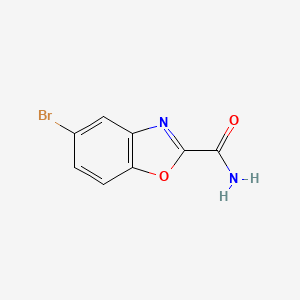
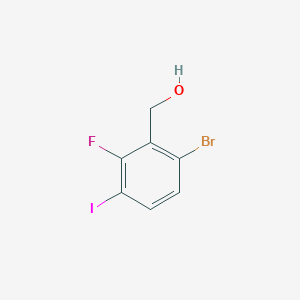
![4-Bromo-2-[(4-hydroxybutyl)amino]benzonitrile](/img/structure/B1378399.png)
![O-[(2-bromo-4-fluorophenyl)methyl]hydroxylamine](/img/structure/B1378401.png)
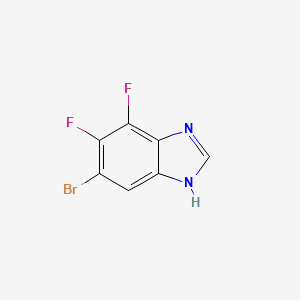
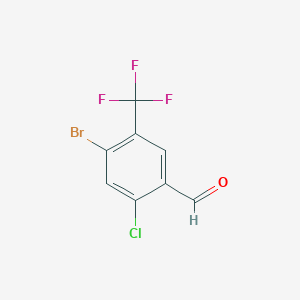
![2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1378405.png)
![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B1378406.png)
